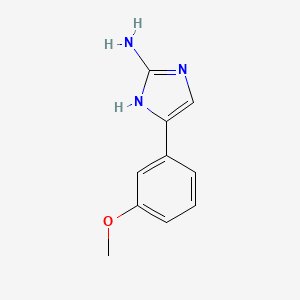

5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Description

Significance of Imidazole (B134444) Derivatives as Privileged Scaffolds in Drug Discovery

Imidazole derivatives are widely recognized as "privileged scaffolds" in drug discovery. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. nih.govmdpi.comnih.gov The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature which allows for π-π stacking interactions, contributes to its promiscuous binding capabilities. nih.gov

The therapeutic applications of imidazole-containing compounds are vast and diverse, spanning a wide array of disease areas. isca.memdpi.com For instance, imidazole derivatives have been successfully developed as antifungal agents (e.g., ketoconazole), antihypertensives (e.g., losartan), and anti-cancer drugs (e.g., nilotinib). lifechemicals.commdpi.comresearchgate.net The rapid expansion of research into imidazole-based medicinal chemistry underscores the immense therapeutic potential of this class of compounds in addressing currently incurable diseases. nih.gov

The following table provides a summary of the diverse biological activities exhibited by various imidazole derivatives, highlighting the versatility of this privileged scaffold in medicinal chemistry.

| Biological Activity | Examples of Imidazole Derivatives | Research Focus |

| Anticancer | Nilotinib, other kinase inhibitors | Inhibition of cancer cell proliferation, induction of apoptosis, targeting specific enzymes like topoisomerase and kinases. nih.govnih.gov |

| Antifungal | Ketoconazole (B1673606), Fluconazole | Inhibition of fungal cell membrane synthesis. researchgate.net |

| Anti-inflammatory | - | Inhibition of enzymes like COX-2 and modulation of inflammatory pathways. nih.gov |

| Antimicrobial | Metronidazole | Disruption of microbial DNA and protein synthesis. nih.gov |

| Antihypertensive | Losartan | Angiotensin II receptor antagonism. mdpi.com |

Rationale and Scope of Research on 5-(3-Methoxyphenyl)-1H-imidazol-2-amine and Related Structural Analogs

While specific research on This compound is not extensively documented in publicly available literature, the rationale and scope of its investigation can be inferred from the broader context of research on its structural analogs, particularly 5-aryl-1H-imidazol-2-amines. The primary impetus for synthesizing and evaluating compounds of this nature stems from the established success of the imidazole scaffold in medicinal chemistry.

The research into related 5-aryl-imidazole derivatives has been notably active, with a significant focus on their potential as anticancer agents. mdpi.comnih.govresearchgate.net For example, studies on various 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones have demonstrated cytotoxic effects against several cancer cell lines. mdpi.comnih.govresearchgate.net The mechanism of action for some of these analogs involves the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted cancer therapeutics. nih.gov

The presence of a methoxyphenyl group, as seen in This compound , is a common feature in many biologically active compounds. The methoxy (B1213986) group can influence the compound's pharmacokinetic properties, such as its solubility and metabolic stability, and can also engage in specific interactions with biological targets. Research on other methoxyphenyl-containing imidazole derivatives has explored their potential in various therapeutic areas. cas.orguni.lu

The scope of research for a compound like This compound would likely encompass:

Synthesis: Development of efficient and regioselective synthetic methodologies to produce the target compound and its analogs. acs.org

Biological Evaluation: Screening the compound against a panel of biological targets, with a probable focus on cancer cell lines and key enzymes involved in cell proliferation and survival. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the aryl substituent and other parts of the imidazole scaffold affect its biological activity. nih.gov

Computational Modeling and Docking Studies: Utilizing computational techniques to predict the binding modes of the compound with its potential biological targets and to guide the design of more potent derivatives. acs.org

In essence, the investigation of This compound and its analogs is a logical progression in the field of medicinal chemistry, building upon the established foundation of the imidazole scaffold as a privileged structure for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJWZSDDFZMYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591591 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-31-7 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Functionalized Derivatives

Exploration of Established Synthetic Pathways for the 1H-Imidazol-2-amine Core System

The synthesis of the 1H-imidazol-2-amine core has been approached through numerous methodologies, ranging from classical name reactions to modern, efficiency-focused techniques. These pathways provide a versatile toolkit for chemists to construct diversely substituted imidazole (B134444) derivatives.

Classical Cyclization Protocols (e.g., Debus-Radziszewski, Wallach, Van Leusen Approaches)

Several classical reactions form the bedrock of imidazole synthesis, each offering a distinct approach to the assembly of the heterocyclic ring.

Debus-Radziszewski Imidazole Synthesis: First reported by Heinrich Debus in 1858, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form an imidazole. jetir.orgwikipedia.orgpharmaguideline.comscribd.com The reaction is commercially used and can be seen as a two-stage process where a diimine is first formed from the dicarbonyl and ammonia, which then condenses with the aldehyde. wikipedia.orgscribd.com While versatile, the original protocol often suffers from low yields and side reactions. jetir.orgijprajournal.com Modifications using ammonium (B1175870) acetate (B1210297) as the ammonia source are common. researchgate.net

Wallach Synthesis: The Wallach synthesis provides a route to N-substituted imidazoles. jetir.org The process involves treating an N,N'-disubstituted oxamide (B166460) with a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride to form a chloro-intermediate, which is subsequently reduced with hydroiodic acid to yield the imidazole product. jetir.orgpharmaguideline.comiiste.org The reaction mechanism is understood to involve a nitrile ylide species. rsc.org

Van Leusen Imidazole Synthesis: This powerful method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org In its primary form, it involves the reaction of an aldimine with TosMIC under basic conditions to form a 1,5-disubstituted imidazole after the elimination of p-toluenesulfinic acid. organic-chemistry.orgtandfonline.com This reaction was later expanded into a more versatile one-pot, three-component reaction (vL-3CR) where an aldehyde, a primary amine, and TosMIC are combined to generate the imidazole scaffold, making it a highly valuable tool for creating diverse imidazole libraries. tandfonline.comtandfonline.comacs.orgacs.org

| Method | Key Reactants | General Product | Reference |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazoles | wikipedia.orgscribd.comijprajournal.com |

| Wallach | N,N'-Disubstituted Oxamide, POCl₃/PCl₅ | 1,2-Disubstituted Imidazoles | jetir.orgpharmaguideline.comiiste.org |

| Van Leusen (3CR) | Aldehyde, Primary Amine, TosMIC | 1,5-Disubstituted Imidazoles | tandfonline.comorganic-chemistry.orgtandfonline.com |

Modernized Synthesis Techniques (e.g., Microwave-Assisted Organic Synthesis, One-Pot Reaction Strategies)

To address the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic techniques have been developed to improve efficiency and sustainability.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. acs.orgjusst.org In the context of imidazole synthesis, MAOS has been successfully applied to various protocols, including the three-component synthesis of trisubstituted imidazoles and the construction of 2-aminoimidazoles. msu.ruijprajournal.comrsc.org For instance, the reaction of 2-aminoimidazoles with other reagents to form fused heterocyclic systems is highly efficient under microwave conditions. rsc.orgsunway.edu.my

Multicomponent Reactions in Imidazole Synthesis

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. nih.gov These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse molecules. nih.govfrontiersin.org

Beyond the aforementioned Debus-Radziszewski and Van Leusen reactions, other MCRs have been developed for imidazole synthesis. wikipedia.orgacs.org For example, a four-component condensation of arylglyoxals, primary amines, carboxylic acids, and isocyanides has been reported. researchgate.net The Groebke-Blackburn-Bienaymé (GBB) reaction, another prominent MCR, has been employed to synthesize fused imidazole systems by reacting 2-aminoazoles, aldehydes, and isocyanides, often facilitated by Lewis or Brønsted acid catalysts. nih.govresearchgate.net These methods provide powerful and flexible entry points to complex imidazole-containing scaffolds. frontiersin.org

Targeted Synthesis of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

The synthesis of the specific target, this compound, requires a strategy that precisely installs the 3-methoxyphenyl (B12655295) group at the C5 position and the amine group at the C2 position of the imidazole ring.

Precursor Design and Chemical Transformations for Orthogonal Functionalization

The most direct and widely used method for synthesizing 4,5-disubstituted 2-aminoimidazoles involves the cyclocondensation of an α-haloketone with a guanidine (B92328) derivative. msu.runih.gov For the targeted synthesis of this compound, the key precursors are guanidine and 2-bromo-1-(3-methoxyphenyl)ethan-1-one .

The design of the α-haloketone precursor is critical as it directly dictates the substituent at the C5 (or C4) position of the resulting imidazole. The 3-methoxyphenyl moiety is incorporated into the ketone, and the adjacent α-carbon is halogenated (e.g., brominated) to provide the electrophilic site for the initial reaction with guanidine. Guanidine itself serves as the three-atom component that provides the N-C-N (amidine) fragment, which forms the remainder of the imidazole ring, including the C2-amine group.

The reaction proceeds via initial nucleophilic attack of a nitrogen atom from guanidine on the α-carbon of the ketone, displacing the bromide. This is followed by intramolecular condensation between the remaining amino group of the guanidine and the ketone's carbonyl group, leading to a cyclized intermediate (an imidazoline). Subsequent dehydration yields the aromatic 2-aminoimidazole ring. This approach offers a convergent and reliable route to the desired product architecture. nih.gov

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. Key parameters include the choice of solvent, temperature, and catalyst.

Studies on the synthesis of related 2-aminoimidazoles have shown that polar solvents like ethanol (B145695) or dimethylformamide (DMF) are effective for the cyclocondensation reaction. researchgate.net The reaction is typically performed at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the condensation and dehydration steps. researchgate.net

While the reaction can proceed without a catalyst, modern variations often employ greener media or energy sources to improve efficiency. For example, deep eutectic solvents (DESs) like a mixture of choline (B1196258) chloride and urea (B33335) have been used as environmentally benign media that can accelerate the reaction and simplify workup. nih.gov Microwave-assisted synthesis is another powerful optimization tool, significantly shortening reaction times from hours to minutes compared to conventional heating methods. acs.org

| Condition | Method/Reagent | Typical Outcome | Reference |

|---|---|---|---|

| Solvent | Ethanol | Good yield at reflux, common choice. | researchgate.net |

| Solvent | DMF | Can improve solubility and yield for certain substrates. | researchgate.net |

| Energy Source | Conventional Heating (Reflux) | Effective but can require long reaction times (10-12 h). | nih.gov |

| Energy Source | Microwave Irradiation | Significant rate enhancement; reaction times reduced to minutes. | acs.org |

| Reaction Medium | Deep Eutectic Solvents (e.g., ChCl/Urea) | Greener alternative, reduced reaction times (4-6 h), simple workup. | nih.gov |

| Catalyst | Lewis Acid (e.g., ZrCl₄) | Can catalyze multicomponent reactions leading to related fused imidazoles. | nih.govresearchgate.net |

By systematically adjusting these parameters, a robust and efficient protocol for the synthesis of this compound can be developed, providing reliable access to this valuable chemical entity for further research and application.

Derivatization Strategies for Structure-Guided Analog Generation

The strategic derivatization of the this compound scaffold is a key process in medicinal chemistry for the generation of analogs with potentially improved biological activity, selectivity, and pharmacokinetic properties. These modifications typically target three primary sites: the two nitrogen atoms of the imidazole ring and the exocyclic amino group, as well as the phenyl moiety.

Systematic Modifications at the Imidazole Nitrogen Atoms and the Amino Group

The imidazole core of this compound offers multiple sites for functionalization, namely the N-1 and N-3 positions of the imidazole ring and the 2-amino group. The relative reactivity of these sites can be modulated by the reaction conditions and the use of protecting groups.

N-Alkylation and N-Acylation of the Imidazole Ring:

Direct alkylation of 4(or 5)-aryl-2-amino-1H-imidazoles typically occurs at the N-1 position. researchgate.net The N-1 and N-3 positions of the imidazole ring are nucleophilic and can be targeted for alkylation, arylation, or acylation to explore the structure-activity relationships (SAR). For instance, N-1 alkylated derivatives of 4-phenyl-imidazoles have been synthesized by deprotonation with a strong base like sodium hydride, followed by reaction with an appropriate alkyl halide. nih.gov This strategy allows for the introduction of a variety of substituents, from simple alkyl chains to more complex functional groups. nih.gov

To achieve selective alkylation at the N-3 position, a protecting group strategy is often employed. The N-1 position can be protected, for example, with an acrylonitrile (B1666552) group. Subsequent alkylation with an agent like benzyl (B1604629) bromide leads to the formation of a quaternary salt, from which the protecting group can be removed under basic conditions to yield the N-3 substituted imidazole. nih.gov

Acylation of the 2-amino group is another common derivatization strategy. The reaction of 2-aminoimidazole scaffolds with acyl chlorides or acid anhydrides can yield the corresponding amides. nih.gov These modifications can influence the electronic properties and hydrogen bonding capabilities of the molecule.

The nature of the substituent introduced at the N-1 position has been shown to have a significant effect on the biological activity of 2-aminoimidazoles. A study on a library of N1-substituted 4(5)-phenyl-2-aminoimidazoles demonstrated that the length and nature of the alkyl substituent are crucial for their activity as biofilm inhibitors. researchgate.net For example, compounds with an alkyl group of intermediate length at the N-1 position showed potent activity against the formation of biofilms by various bacteria. researchgate.net

Table 1: Examples of N-1 Substituted 4(5)-Phenyl-2-aminoimidazole Analogs and their Biofilm Inhibitory Activity

| Compound ID | N-1 Substituent | Biofilm Inhibition Activity (BIC50 in µM) |

| Analog 1 | n-Hexyl | 2-6 |

| Analog 2 | n-Octyl | > 50 |

| Analog 3 | Benzyl | 10-20 |

This table presents generalized data based on findings for 4(5)-phenyl-2-aminoimidazoles to illustrate the impact of N-1 substitution. researchgate.net

Functionalization of the 2-Amino Group:

The exocyclic 2-amino group can be readily functionalized. Besides acylation, it can undergo reactions such as sulfonylation or reductive amination. The synthesis of imine derivatives through condensation with aldehydes, followed by reduction to the corresponding secondary amines, is a versatile method to introduce diverse substituents. nih.gov These modifications can significantly alter the compound's polarity, size, and interaction with biological targets.

Substituent Variation on the Phenyl Moiety and its Influence on Synthesis Outcomes

The 3-methoxyphenyl group at the C-5 position of the imidazole ring is a prime target for modification to explore electronic and steric effects on activity. The synthesis of analogs with different substituents on the phenyl ring often involves starting from appropriately substituted precursors, such as substituted benzaldehydes or α-bromoketones.

The synthesis of 4-(fluorophenyl)-1H-imidazole derivatives has been achieved from the corresponding 2-bromo-(fluorophenyl)ethanone precursors, demonstrating the feasibility of introducing electron-withdrawing groups like fluorine at various positions on the phenyl ring. nih.gov The yields for these syntheses were reported to be around 52%. nih.gov

Table 2: Synthesis Yields of 2-Aryl-1H-imidazole Derivatives with Varied Phenyl Substituents

| Compound ID | Phenyl Substituent | Starting Material | Yield (%) |

| Imidazole 7c | 3-Chloro | 3-Chlorobenzaldehyde | 74 |

| Imidazole 7d | 4-Chloro | 4-Chlorobenzaldehyde | 31 |

| Imidazole 2 | 2-Fluoro | 2-Bromo-(2-fluorophenyl)ethanone | 52 |

| Imidazole 5 | 3-Fluoro | 2-Bromo-(3-fluorophenyl)ethanone | 52 |

This table compiles data from the synthesis of analogous aryl-imidazole compounds to illustrate the influence of phenyl substitution on reaction outcomes. nih.govacs.org

The methoxy (B1213986) group in this compound is an electron-donating group that influences the electron density of the phenyl ring. Replacing it with electron-withdrawing groups (e.g., chloro, fluoro, nitro) or other electron-donating groups (e.g., methyl, hydroxy) at the ortho, meta, or para positions can systematically probe the electronic requirements for biological activity. mdpi.com Furthermore, the steric bulk of the substituent can be varied to understand the spatial constraints of the target binding site. mdpi.com

Investigations into the Chemical Reactivity and Mechanistic Pathways of 5 3 Methoxyphenyl 1h Imidazol 2 Amine

Reactivity Profiles Towards Diverse Chemical Reagents (e.g., Electrophiles, Nucleophiles)

The 2-aminoimidazole scaffold is known for its versatile reactivity towards both electrophiles and nucleophiles. The exocyclic amino group and the nitrogen atoms within the imidazole (B134444) ring are primary sites for electrophilic attack. Conversely, the electrophilicity of the carbon atoms in the imidazole ring can be exploited in nucleophilic substitution reactions, particularly when suitable leaving groups are present.

The reactivity of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine can be inferred from the general behavior of 2-aminoimidazoles. The exocyclic amino group is typically the most nucleophilic site, readily undergoing reactions such as acylation and alkylation. The endocyclic nitrogen atoms of the imidazole ring also exhibit nucleophilic character. pharmaguideline.com The presence of the electron-donating methoxy (B1213986) group on the phenyl ring is expected to have a modest electronic influence on the imidazole core due to its meta position.

While specific experimental data on the reactivity of this compound with a wide range of electrophiles and nucleophiles is not extensively documented in publicly available literature, the following table summarizes the expected reactivity based on the known chemistry of 2-aminoimidazoles.

| Reagent Type | Expected Reaction Site(s) | Expected Product Type | General Observations |

| Electrophiles | |||

| Alkylating Agents (e.g., Alkyl Halides) | Exocyclic amino group, Endocyclic nitrogen atoms | N-alkylated derivatives | The site of alkylation can often be controlled by reaction conditions. |

| Acylating Agents (e.g., Acyl Chlorides, Anhydrides) | Exocyclic amino group | N-acylated derivatives | A common transformation for 2-aminoimidazoles. |

| Aldehydes and Ketones | Exocyclic amino group | Schiff bases (Imines) | Can lead to the formation of new carbon-nitrogen bonds. |

| Nucleophiles | |||

| Nucleophilic Substitution | C2, C4, and C5 positions of the imidazole ring | Substituted imidazoles | Generally requires the presence of a good leaving group (e.g., a halogen) on the imidazole ring. pharmaguideline.com |

| Biological Nucleophiles (e.g., Thiols like Glutathione) | Potential for interaction at electrophilic sites | Adducts | The 2-aminoimidazole scaffold is a key component in some molecules that interact with biological systems. |

This table is generated based on general principles of imidazole chemistry and may not represent the full scope of reactivity for this compound.

Behavior and Stability in Relevant Chemical Environments (e.g., Acidic, Basic, Oxidative Conditions)

The stability of this compound is crucial for its synthesis, storage, and application. The imidazole ring itself is generally stable to a range of conditions. pharmaguideline.com

Acidic Conditions: The 2-aminoimidazole moiety is basic and will be protonated in acidic media, forming a stable imidazolium (B1220033) salt. wikipedia.org The most basic site is typically the sp2-hybridized nitrogen atom of the imidazole ring that is not bonded to a hydrogen atom. The exocyclic amino group can also be protonated. This property is often exploited in purification processes.

Basic Conditions: The N-H proton of the imidazole ring is weakly acidic (pKa ≈ 14.5) and can be removed by a strong base. wikipedia.org The stability of related imidazolium cations in strongly basic solutions has been studied, indicating that the imidazole core can be susceptible to degradation under harsh alkaline conditions.

Oxidative Conditions: The imidazole ring is generally resistant to oxidation by agents like chromic acid and hydrogen peroxide. However, it can be susceptible to attack by stronger oxidizing agents such as perbenzoic acid. pharmaguideline.com The methoxy group on the phenyl ring could also be a site for oxidative degradation under certain conditions. Studies on related 2-aminoimidazole-based compounds have shown that they can be susceptible to decomposition upon attempted oxidation of other functional groups in the molecule. nih.gov

A summary of the expected behavior is presented in the table below.

| Condition | Expected Behavior | Potential Products/Consequences |

| Acidic | Protonation of the imidazole ring and/or the exocyclic amino group. | Formation of stable imidazolium salts. |

| Basic | Deprotonation of the imidazole N-H by strong bases. Potential for ring degradation under harsh conditions. | Formation of imidazolide (B1226674) anions. |

| Oxidative | Generally stable to mild oxidizing agents. Potential for oxidation of the imidazole ring or the methoxy group with strong oxidants. | Oxidized derivatives or degradation products. |

This table is based on general chemical principles and the behavior of related compounds. Specific stability studies on this compound are limited in the available literature.

Mechanistic Elucidation of Novel Synthetic Transformations (e.g., Intramolecular Cyclizations, Denitrogenative Processes)

The 2-aminoimidazole core of this compound can be a versatile platform for the construction of more complex fused heterocyclic systems through intramolecular cyclization reactions. researchgate.netuiowa.edu Additionally, novel synthetic routes to substituted imidazoles often involve interesting mechanistic pathways, such as denitrogenative transformations.

A particularly relevant synthetic pathway that provides mechanistic insight is the formation of 1H-imidazole derivatives from 5-amino-1,2,3-triazoles. nih.govmdpi.com This reaction proceeds via an acid-mediated denitrogenative transformation. The proposed mechanism involves the following key steps:

Initial hydrolysis of a precursor acetal (B89532) to an aldehyde.

Intramolecular cyclization of the aldehyde onto the triazole ring to form a fused imidazotriazole intermediate.

Tautomerization of this intermediate.

Elimination of molecular nitrogen (a denitrogenative process) to generate a carbene intermediate.

Insertion of the carbene into the O-H bond of an alcohol solvent to yield the final 2-substituted imidazole product. mdpi.com

This transformation is significant as it provides a metal-free method for the ring opening of 1,2,3-triazoles to access functionalized imidazoles. mdpi.com

The following table outlines the key stages of this proposed mechanistic pathway:

| Stage | Description | Intermediate/Transition State |

| 1 | Acid-catalyzed hydrolysis of the acetal precursor. | Aldehyde intermediate |

| 2 | Intramolecular cyclization. | Fused imidazotriazole |

| 3 | Tautomerization. | Diazo compound |

| 4 | Denitrogenation. | Carbene intermediate |

| 5 | Carbene insertion. | Final imidazole product |

This table summarizes the proposed mechanism for the synthesis of imidazole derivatives from 5-amino-1,2,3-triazoles as described in the literature. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methoxyphenyl ring, the amine group, and the methoxy (B1213986) group. The aromatic protons of the 3-methoxyphenyl (B12655295) group typically appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The imidazole ring protons would have characteristic shifts, with the C4-H proton appearing as a singlet, and the N-H protons of the imidazole and amine groups appearing as broad singlets that can be exchanged with D₂O. researchgate.net The methoxy group protons are expected as a sharp singlet around δ 3.8 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the phenyl ring are observed in the typical aromatic region of δ 110-160 ppm. rsc.org The carbons of the imidazole ring have characteristic chemical shifts, with the C2 (attached to the amine group) being the most deshielded. The methoxy group carbon gives a signal around δ 55 ppm. rsc.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the methoxyphenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and linking the methoxyphenyl group to the imidazole ring.

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds and standard chemical shift ranges.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole NH | ~12.0 (broad s) | s |

| Aromatic C2'-H, C4'-H, C5'-H, C6'-H | 6.8 - 7.4 | m |

| Imidazole C4-H | ~7.0 | s |

| Amine NH₂ | ~5.0 (broad s) | s |

| Methoxy OCH₃ | ~3.8 | s |

Table 2: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds and standard chemical shift ranges. rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Imidazole C2 | ~150 |

| Phenyl C1' | ~135 |

| Phenyl C3' (with OCH₃) | ~160 |

| Phenyl C2', C4', C5', C6' | 110 - 130 |

| Imidazole C4/C5 | 115 - 125 |

| Methoxy OCH₃ | ~55 |

Vibrational Spectroscopy Applications (Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the amine and imidazole groups (around 3400-3100 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and C=N and C=C stretching from the imidazole and phenyl rings (in the 1650-1450 cm⁻¹ region). nih.gov The prominent C-O stretching of the methoxy group is expected around 1250 cm⁻¹ and 1040 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. The aromatic ring breathing modes and symmetric stretching of the imidazole ring would be prominent in the Raman spectrum. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound Data compiled from typical values for the constituent functional groups. nih.govnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine, Imidazole) | Stretching | 3400 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=N (Imidazole) | Stretching | 1680 - 1620 |

| C=C (Aromatic, Imidazole) | Stretching | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretching | ~1250 |

| C-O-C (Ether) | Symmetric Stretching | ~1040 |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.govnih.gov For this compound (C₁₀H₁₁N₃O), the theoretical monoisotopic mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for related compounds often involve the loss of small, stable molecules or radicals. For the target compound, expected fragment ions could result from the loss of the methoxy group's methyl radical (•CH₃), followed by the loss of carbon monoxide (CO). Cleavage of the bond between the phenyl and imidazole rings is also a likely fragmentation pathway. mdpi.com

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Theoretical Monoisotopic Mass | 189.09021 |

| Calculated m/z for [M+H]⁺ | 190.09752 |

X-ray Crystallography for Precise Solid-State Structural Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms. scispace.com For this compound, this technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule. najah.edu

Table 5: Expected Crystallographic Data Parameters for this compound Based on typical data obtained for similar heterocyclic compounds. researchgate.netmdpi.com

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Hydrogen bonds, π–π stacking distances |

Elemental Compositional Analysis for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. najah.edu The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₀H₁₁N₃O). A close agreement between the found and calculated values confirms the stoichiometry of the compound. rsc.orgresearchgate.net

Table 6: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 120.11 | 63.48% |

| Hydrogen | H | 1.008 | 11.088 | 5.86% |

| Nitrogen | N | 14.007 | 42.021 | 22.21% |

| Oxygen | O | 15.999 | 15.999 | 8.46% |

| Total | 189.218 | 100.00% |

Computational Chemistry and Molecular Modeling Investigations of 5 3 Methoxyphenyl 1h Imidazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory Studies)

There are no specific Density Functional Theory (DFT) studies available in the surveyed literature for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. Such calculations would typically be used to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and stability of a compound. nih.gov These theoretical calculations provide foundational knowledge of a molecule's intrinsic properties, but the data for this specific compound has not been published.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site and Interaction Point Identification

No published Molecular Electrostatic Potential (MEP) analyses for this compound were found. An MEP analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. mdpi.com It helps identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.gov For related molecules, MEP maps show negative potential regions (often colored red) localized over electronegative atoms, indicating likely sites for electrophilic attack, while positive regions (blue) highlight areas for nucleophilic attack. nih.govmdpi.com Without specific studies, the reactive sites of this compound cannot be definitively described.

Molecular Docking Studies for Ligand-Target Interaction Profiling and Binding Affinity Prediction

Specific molecular docking studies detailing the interaction of this compound with any biological target are not present in the available literature. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govscielo.br This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. chemrevlett.comajpp.inscispace.com While numerous studies perform docking for various imidazole (B134444) and methoxyphenyl derivatives, none focus on this specific compound.

Biological and Pharmacological Profiles of 5 3 Methoxyphenyl 1h Imidazol 2 Amine and Its Derivatives

Comprehensive In Vitro Biological Activity Screening

Derivatives of the imidazole (B134444) scaffold have demonstrated significant potential as antimicrobial agents. For instance, a series of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. researchgate.net The antimicrobial efficacy was tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. researchgate.net

Several of the synthesized compounds exhibited noteworthy antimicrobial activity. Specifically, compounds with certain substitutions showed significant potency, with minimum inhibitory concentration (MIC) values of 15.62 µg/mL. researchgate.net The antimicrobial properties of these imidazole derivatives are often attributed to the presence of the imidazole ring and other substituents, such as chloro groups. nih.gov The complexation of these derivatives with metal ions has also been shown to enhance their antimicrobial activity, likely due to increased lipophilicity which facilitates crossing of microbial membrane barriers. nih.gov

Similarly, a series of novel substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial and antifungal activities. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov

Table 1: Antimicrobial Activity of Selected Imidazole and Pyrazole (B372694) Derivatives

| Compound Class | Test Organisms | Activity | Reference |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenyl-N-substituted aminoacetates | S. aureus, E. coli, C. albicans | Significant activity with MIC of 15.62 µg/mL for some derivatives. | researchgate.net |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive and Gram-negative bacteria, various fungi | Screened for antibacterial and antifungal activities. | nih.gov |

| 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Demonstrated antimicrobial properties. | mdpi.com |

Imidazole derivatives are a well-established class of compounds with significant anticancer activity, with some derivatives being used in clinical practice. semanticscholar.org The anticancer effects of these compounds are often mediated through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition (such as VEGFR-2 and B-Raf), and induction of apoptosis. semanticscholar.orgnih.gov

A novel series of N-1 arylidene amino imidazole-2-thiones were synthesized and evaluated for their cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. semanticscholar.org One derivative, 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione, was found to be particularly potent against all tested cancer cell lines, with IC50 values below 5 µM. semanticscholar.org Further studies on some of these derivatives indicated they induce pre-G1 apoptosis and cause cell cycle arrest at the G2/M phase. semanticscholar.org

In another study, a series of 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives were designed as tubulin polymerization inhibitors. nih.gov The most active compound in this series demonstrated potent antiproliferative activity with IC50 values ranging from 0.4 to 3.8 nM against a panel of seven cancer cell lines. nih.gov This compound showed greater antiproliferative activity than the well-known agent combretastatin (B1194345) A-4 in most cell lines tested. nih.gov

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | Potent cytotoxicity with IC50 < 5 µM. | semanticscholar.org |

| 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivatives | Panel of 7 cancer cell lines | IC50 values of 0.4-3.8 nM for the most active compound. | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (colorectal cancer) | Potent IC50 values of 27.42, 23.12, and 33.14 nM, respectively. | nih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | 58 cancer cell lines | One lead compound showed strong anticancer activity with a mean GP of 97.48. | mdpi.com |

Imidazole-containing compounds are known to possess anti-inflammatory and analgesic properties. nih.gov The anti-inflammatory activity of these derivatives is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net

A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and showed remarkable anti-inflammatory activity, ranging from 38% to 100% of the activity of indomethacin (B1671933) and 44% to 115% of the activity of celecoxib (B62257) after 3 hours. nih.govebi.ac.uk Importantly, many of these compounds exhibited a low incidence of gastric ulceration compared to indomethacin. nih.govebi.ac.uk

Similarly, a series of heterocyclic derivatives conjugated with a 1,3-disubstituted pyrazole moiety, synthesized from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, were found to have significant anti-inflammatory activities through prostaglandin (B15479496) inhibition. researchgate.netnih.gov

Table 3: Anti-inflammatory Activity of Selected Imidazole and Related Heterocyclic Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | Remarkable anti-inflammatory activity, comparable to or exceeding that of celecoxib. | nih.govebi.ac.uk |

| 1,3-disubstituted pyrazole derivatives | Significant anti-inflammatory activities via prostaglandin inhibition. | researchgate.netnih.gov |

The pharmacological effects of imidazole derivatives are often rooted in their ability to inhibit specific enzymes. Substituted 5-(4-methoxyphenyl)-1H-imidazole derivatives have been identified as substrate-selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15 (15-lipoxygenase). nih.gov This selective inhibition suggests an allosteric mechanism of action. nih.gov

In the context of anti-inflammatory action, certain imidazole-related compounds have been evaluated for their inhibitory effects on COX-1 and COX-2 enzymes. For example, some 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were identified as potent COX inhibitors. nih.gov

Furthermore, derivatives of thieno[2,3-d]pyrimidine, which can be considered related heterocyclic systems, have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleic acid synthesis. lmaleidykla.lt Specifically, 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one showed moderate inhibitory activity against Pneumocystis carinii DHFR and activity against Toxoplasma gondii DHFR comparable to that of trimethoprim. lmaleidykla.lt

Table 4: Enzyme Inhibition Profile of Selected Imidazole and Related Derivatives

| Compound Class/Derivative | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Substituted 5-(4-methoxyphenyl)-1H-imidazole derivatives | ALOX15 | Substrate-selective inhibition of linoleate oxygenase activity. | nih.gov |

| 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides | COX-1/COX-2 | Identified as potent COX inhibitors. | nih.gov |

| 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | Dihydrofolate Reductase (DHFR) | Moderate inhibition of P. carinii DHFR and significant inhibition of T. gondii DHFR. | lmaleidykla.lt |

The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, has emerged as an important therapeutic target, particularly in cancer. nih.goved.ac.uk Estrogens mediate their effects not only through nuclear estrogen receptors (ERα and ERβ) but also through transmembrane receptors like GPER. nih.gov The activation of GPER can trigger rapid signaling events and transcriptional regulation. nih.gov

While direct binding studies of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine to GPER are not available in the provided context, it is noteworthy that various synthetic heterocyclic compounds have been developed as selective ligands for GPER. nih.gov The pharmacology of GPER is complex, with a range of natural and synthetic molecules, including some flavonoids and antagonists of nuclear estrogen receptors, acting as agonists for GPER. ed.ac.uknih.gov The development of GPER-selective ligands has been crucial in elucidating its physiological and pathological roles. nih.gov

Imidazole derivatives have been investigated for their antioxidant properties. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes revealed moderate antioxidant activities. nih.gov The parent ligand showed better radical scavenging ability than its metal complexes, likely due to the presence of a hydroxyl group with an exchangeable hydrogen. nih.gov

In another study, cyclic nitrones of the imidazole series containing a sterically hindered phenol (B47542) group were evaluated for their antioxidant activity. researchgate.netmdpi.com It was found that the antioxidant activity of both 1-hydroxy-2,5-dihydroimidazoles and 4H-imidazole 3-oxides increased with a decrease in the steric volume of the alkyl substituent in the phenol group. researchgate.netmdpi.com

Table 5: Antioxidant Activity of Selected Imidazole Derivatives

| Compound Class/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | DPPH and ABTS assays | Moderate antioxidant activity, with the ligand being more active than its metal complexes. | nih.gov |

| Cyclic nitrones of the imidazole series | Not specified | Antioxidant activity increases with decreasing steric volume of the alkyl substituent on the phenol group. | researchgate.netmdpi.com |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Rat liver microsomal lipid peroxidation (LPO) | One derivative showed 57% inhibition of LPO. | nih.gov |

Other Relevant Biological Activities

Beyond the primary pharmacological applications, the scaffold of this compound and its related imidazole derivatives has been explored for a range of other biological effects, including antidiabetic, neuroprotective, anticonvulsant, and immunosuppressive activities. nih.govnih.govchemijournal.comlongdom.org

Antidiabetic Activity: Derivatives of 2-aminoimidazole have shown potential as agents for managing diabetes. Certain second-generation 2-aminoimidazole compounds have demonstrated the ability to both inhibit the formation of advanced glycation end-products (AGEs) and break pre-existing AGEs. nih.gov AGEs are harmful compounds that accumulate in diabetes and contribute to its complications. The lead compound in one study, a bis-2-aminoimidazole, was found to be significantly more effective at inhibiting AGE formation and breaking them down than the standard compound, aminoguanidine. nih.gov Specifically, this lead compound inhibited AGE formation on bovine serum albumin by 44.6% at a concentration of 400 μM. nih.gov Further modifications, such as creating derivatives from α-amino acids with a side chain nucleophile, have led to even greater activity. nih.gov Some imidazoline (B1206853) derivatives have also been reported to possess antihyperglycemic properties in animal models of type 2 diabetes. nih.gov Interestingly, the in vivo antidiabetic effect did not always correlate with in vitro affinities for imidazoline I1/I2 binding sites, suggesting alternative mechanisms of action. nih.gov

Neuroprotective Activity: The therapeutic potential of imidazoline I2 receptor (I2-IR) ligands in neuroprotection is an active area of research. nih.gov A family of (2-imidazolin-4-yl)phosphonates has been characterized, showing high affinity and selectivity for I2-IRs. nih.gov In vivo studies in mice demonstrated that acute treatment with some of these compounds significantly increased the p-FADD/FADD ratio, an indicator of cell survival, in the hippocampus. nih.gov Furthermore, repeated treatments with one of the derivatives markedly reduced the cleavage of p35 into the neurotoxic p25 fragment, suggesting a potential for these compounds in mitigating neurodegenerative processes. nih.gov

Anticonvulsant Activity: The imidazole core is a feature of various compounds with anticonvulsant properties. longdom.org Numerous derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govscispace.commdpi.com For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed with the necessary pharmacophoric elements for anticonvulsant activity, and several compounds in this series showed potent effects in screening models. nih.gov Similarly, certain derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, a structure that can be conceptually related to imidazole-containing hybrids, have demonstrated significant anticonvulsant activity, with one compound showing a higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in specific tests. mdpi.com

Immunosuppressive Activity: Certain imidazole-containing compounds have been shown to possess immunosuppressive properties. nih.gov One such compound, 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), a component of caramel (B1170704) food coloring, was found to inhibit the allogeneic mixed lymphocyte reaction. nih.gov The mechanism appears to involve the sequestration of a specific subpopulation of T cells, leading to a reduced immune response. nih.gov Another example is the drug frentizole, a derivative of 2-aminobenzothiazole (B30445) which contains an imidazole-like thiazole (B1198619) ring, known for its immunosuppressive and antiviral properties. mdpi.com

In Vivo Pharmacological Evaluations in Disease Models

Efficacy Studies in Established Animal Models

The therapeutic potential of derivatives based on the 2-aminoimidazole scaffold has been investigated in various animal models for diseases including pain, infection, cancer, and central nervous system disorders.

Pain: The antinociceptive (pain-relieving) effects of these compounds are often evaluated using models like the hot plate test and the writhing test in mice. mdpi.com For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which combine a thiophene (B33073) and a pyrrolidine-2,5-dione moiety, have been assessed for their analgesic properties alongside their anticonvulsant activity. mdpi.com

Infection: In the context of infectious diseases, a benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as compound 8), has been tested in an experimental model of cutaneous leishmaniasis caused by Leishmania mexicana. nih.govnih.gov This compound was shown to reduce the parasite load by 71% compared to the control group, indicating significant in vivo leishmanicidal activity. nih.gov Animal models for cutaneous leishmaniasis, such as those using BALB/c mice, are crucial for the preclinical evaluation of new anti-leishmanial drugs, although the choice of model can significantly impact the results. plos.org

Cancer: Imidazole derivatives have been a significant focus in the development of new anticancer agents. nih.govnih.gov Their efficacy is often first tested in vitro against various cancer cell lines before moving to in vivo models. nih.govnih.gov For example, novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives have been synthesized and shown to inhibit ALK5 kinase, a target in cancer therapy. nih.gov Another study on 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones demonstrated cytotoxic effects against breast, liver, and colon cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest. nih.gov While many studies focus on in vitro results, they often conclude that promising compounds warrant further in vivo investigation. bwise.kr

Central Nervous System Disorders: The evaluation of compounds for CNS disorders often involves models of epilepsy and neurodegeneration. As mentioned previously (Section 6.1.7), various imidazole derivatives have been tested in animal models of seizures, such as the MES and scPTZ tests, demonstrating their potential as anticonvulsants. nih.govscispace.comresearchgate.net Neuroprotective effects have also been studied in vivo, with imidazoline I2 receptor ligands showing promise in mouse models by promoting cell survival pathways in the brain. nih.gov

Behavioral and Central Nervous System (CNS) Activity Profiling

Antinociception: The antinociceptive profile of tramadol (B15222), a compound with a 3-methoxyphenyl (B12655295) group, and its derivatives has been studied. mdpi.com In the hot plate test, tramadol produced a significant analgesic effect. mdpi.com In comparison, some of its 1-cyclohexyl-x-methoxybenzene derivatives were less effective. mdpi.com Other research has focused on new hybrid compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which were evaluated for antinociceptive activity in the hot plate and writhing tests. mdpi.com

Locomotor Activity: The impact on locomotor activity is a key part of the CNS profiling of new compounds to assess potential sedative or stimulant side effects. The accelerod test is one method used to evaluate motor coordination in mice. mdpi.com Studies on 1-cyclohexyl-x-methoxybenzene derivatives, which are structurally related to tramadol, found them to be inactive in this motor test, while tramadol itself showed effects on motor coordination. mdpi.com

Table 1: Summary of In Vivo Efficacy Studies

| Disease/Activity Model | Compound Class/Derivative | Animal Model | Key Findings |

| Infection (Leishmaniasis) | N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | BALB/c mice | Reduced parasite load by 71% in a cutaneous leishmaniasis model. nih.gov |

| CNS (Epilepsy) | 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Rats/Mice (MES & scPTZ) | Several derivatives exhibited potent anticonvulsant activity. nih.gov |

| CNS (Epilepsy) | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | Mice (MES & 6 Hz) | Showed higher potency than valproic acid and ethosuximide in specific tests. mdpi.com |

| CNS (Neuroprotection) | (2-imidazolin-4-yl)phosphonates | Mice | Increased cell survival markers in the hippocampus. nih.gov |

| Antinociception | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Mice (Hot plate, Writhing) | Compounds demonstrated antinociceptive activity. mdpi.com |

| Locomotor Activity | 1-cyclohexyl-x-methoxybenzene derivatives | Mice (Accelerod) | Inactive in this motor coordination test. mdpi.com |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Downstream Signaling Pathways

Understanding the molecular targets and the subsequent signaling pathways is crucial for the development of drugs derived from the this compound scaffold.

Research into 2-aminothiazole (B372263) derivatives, which are bioisosteres of 2-aminoimidazoles, has provided insights into potential mechanisms. For example, some of these compounds have been found to inhibit cell proliferation by inducing G0/G1 cell cycle arrest and apoptosis. nih.gov The induction of apoptosis was linked to the activation of caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. nih.gov Furthermore, some derivatives were shown to increase the accumulation of reactive oxygen species (ROS) and reduce the mitochondrial membrane potential, suggesting that apoptosis is induced via the ROS-mitochondrial pathway. nih.gov

In the context of cancer, imidazole derivatives have been investigated as inhibitors of various kinases. For example, some have been found to inhibit ALK5 kinase and tubulin polymerization. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. nih.gov Other derivatives have shown inhibitory activity against VEGFR-2 and B-Raf kinase, which are key targets in anti-angiogenic and cancer therapies. nih.gov

For leishmaniasis, a derivative of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine was found to inhibit the enzyme arginase from Leishmania mexicana. nih.govnih.gov Arginase is crucial for the parasite's survival. Additionally, this compound was observed to trigger the production of ROS and induce apoptosis in the parasites. nih.gov

In the field of neuroprotection, ligands for the imidazoline I2 receptors have been developed. While the precise downstream signaling of these receptors is still being fully elucidated, their activation has been linked to pro-survival pathways in the brain. nih.gov

Cellular and Subcellular Localization Studies

Detailed cellular and subcellular localization studies for this compound itself are not extensively documented in the provided context. However, investigations into related derivatives offer some understanding of their cellular behavior.

For instance, in the study of the leishmanicidal compound N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, ultrastructural analysis using transmission electron microscopy on L. mexicana promastigotes revealed that the compound induces significant morphological changes. nih.govnih.gov These changes included membrane blebbing, the appearance of autophagosomes (indicating autophagy), detachment of the cell membrane, and disorganization of the mitochondria and kinetoplast. nih.gov These findings suggest that the compound or its metabolites interact with and disrupt multiple cellular compartments, particularly the mitochondria.

In cancer research, compounds that target tubulin would be expected to localize to the cytoplasm and interact with the microtubule network during cell division. nih.gov Similarly, kinase inhibitors would need to reach their respective targets, which could be located in the cytoplasm or at the cell membrane.

Interaction with Key Biomolecules (e.g., DNA, Proteins, Enzymes)

While direct studies on the interaction of this compound with key biomolecules are not extensively documented in publicly available literature, significant research has been conducted on the broader class of 2-aminoimidazole and related benzimidazole derivatives. This body of work provides valuable insights into the potential binding modes and biological targets of this chemical scaffold. The interactions of these derivatives with DNA, proteins, and enzymes are crucial to their observed pharmacological profiles.

Interaction with DNA:

Derivatives of the 2-aminoimidazole and benzimidazole core have been shown to interact with DNA through various mechanisms, including groove binding and intercalation. These interactions can lead to the inhibition of DNA replication and transcription, contributing to their potential anticancer and antimicrobial activities.

For instance, a study on asymmetric guanidinium/2-aminoimidazolinium derivatives demonstrated their ability to bind to the minor groove of DNA. nih.gov The binding affinity was found to be influenced by the nature of the linker connecting the aromatic moieties. nih.gov UV-visible spectroscopy and other biophysical techniques have been employed to determine the binding constants (Kb) of these compounds with DNA. nih.gov

Similarly, benzimidazole-based Schiff base metal complexes have been investigated for their DNA binding properties. rsc.orgrsc.org These complexes can interact with DNA through intercalation, a process where the planar aromatic rings of the ligand insert between the base pairs of the DNA double helix. rsc.org The binding affinities of these complexes are often substantial, as indicated by their binding constants. rsc.orgrsc.org

| Compound/Derivative | DNA Type | Binding Constant (Kb) (M-1) | Method | Reference |

|---|---|---|---|---|

| Asymmetric guanidinium/2-aminoimidazolinium derivative (Compound 5) | Salmon Sperm DNA | - | SPR | nih.gov |

| Asymmetric guanidinium/2-aminoimidazolinium derivative (Compound 7) | Salmon Sperm DNA | - | SPR | nih.gov |

| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol-Cu(II) complex (Complex 2) | - | 3.27 × 105 | UV/Visible absorption spectroscopy | rsc.org |

| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol-Zn(II) complex (Complex 5) | - | 6.40 × 103 | UV/Visible absorption spectroscopy | rsc.org |

| Benzimidazole-based Schiff base copper(II) complex (Complex 1) | Calf Thymus DNA | 3.5 × 105 | Absorption/Fluorescence spectroscopy | rsc.org |

| Benzimidazole-based Schiff base copper(II) complex (Complex 3) | Calf Thymus DNA | 3.2 × 105 | Absorption/Fluorescence spectroscopy | rsc.org |

Interaction with Proteins:

The binding of small molecules to plasma proteins, such as serum albumin and hemoglobin, can significantly influence their pharmacokinetic properties. Research on the food-borne carcinogen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a related heterocyclic amine, has shown that it binds to both hemoglobin and albumin in vivo. nih.gov Notably, albumin was found to bind 3-5 times more IQ than hemoglobin. nih.gov This protein binding can affect the distribution and availability of the compound to its target sites.

Interaction with Enzymes:

The 2-aminoimidazole scaffold is a key feature in a variety of enzyme inhibitors. By mimicking the structure of natural substrates or by interacting with key residues in the enzyme's active site, these compounds can modulate enzyme activity.

One notable example is the inhibition of human arginase I, a binuclear manganese metalloenzyme, by 2-aminoimidazole amino acids. nih.gov These compounds were designed to interact with the manganese cluster in the enzyme's active site. nih.gov 2-Aminoimidazole itself was found to be a weak, noncompetitive inhibitor of human arginase I. nih.gov

Furthermore, derivatives of the related 2-aminothiazole structure have been identified as potent inhibitors of carbonic anhydrases (CAs) and cholinesterases (AChE and BChE). nih.gov The inhibitory activity of these compounds is dependent on the nature and position of substituents on the aromatic ring. nih.gov

| Compound/Derivative | Enzyme | Inhibition Constant (Ki) (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-Aminoimidazole | Human Arginase I | 3600 | Noncompetitive | nih.gov |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 | - | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 | - | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | - | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | - | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modifications and Their Impact on Biological Potency and Selectivity

Systematic modifications of the 5-aryl-2-aminoimidazole scaffold have revealed critical insights into the determinants of biological potency and selectivity. Research on related compounds has shown that the nature and position of substituents on both the phenyl ring and the imidazole (B134444) core play a pivotal role in modulating their activity.

For instance, in a series of 2-amino-4(5)-arylimidazoles, the type of aryl group was found to significantly influence their antimicrobial activity. While 2-amino-4(5)-phenylimidazole showed moderate in vitro activity, the introduction of a biphenyl (B1667301) group at the 4(5)-position led to a compound with substantial activity against various bacterial strains, including Streptococcus mutans. nih.gov This suggests that extending the aromatic system at the 5-position can enhance biological effects.

Furthermore, modifications at the N1 and 2N positions of the imidazole ring in 5-aryl-2-aminoimidazoles have been shown to fine-tune their antibiofilm activity spectrum and toxicity. N1-substituted compounds have demonstrated strong activity against a broad range of bacteria and fungi, though sometimes accompanied by toxicity. aabu.edu.jo In contrast, 2N-substituted derivatives often exhibit a better safety profile while retaining activity against specific microbes. aabu.edu.jo The dimerization of 5-aryl-2-aminoimidazoles, inspired by natural oroidin (B1234803) compounds, has also been explored, with some N1,N1'-linked dimers showing a strong increase in anti-biofilm activity compared to their monomeric counterparts. mdpi.com

The following table summarizes the impact of various substitutions on the biological activity of 5-aryl-2-aminoimidazole analogs, providing a basis for understanding the potential effects of modifying 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

| Compound/Modification | Biological Activity | Reference |

| 2-amino-4(5)-(4-biphenylyl)-imidazole | Substantial antimicrobial activity against S. mutans | nih.gov |

| N1-substituted 5-aryl-2-aminoimidazoles | Strong, broad-spectrum antibiofilm activity (potential for toxicity) | aabu.edu.jo |

| 2N-substituted 5-aryl-2-aminoimidazoles | Reduced toxicity, selective antibiofilm activity | aabu.edu.jo |

| N1,N1'-linked dimers of 5-aryl-2-aminoimidazoles | Strong increase in antibiofilm activity | mdpi.com |

| 2-aminoimidazolyl-thiazole derivatives | Improved affinity for adenosine (B11128) A1, A2A, and A3 receptors | nih.gov |

Identification of Key Pharmacophoric Features for Desired Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5-aryl-2-aminoimidazole class, several key pharmacophoric features have been identified.

The 2-aminoimidazole moiety itself is a crucial pharmacophoric element. The amino group can act as a hydrogen bond donor, while the imidazole ring can participate in various interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking. researchgate.net The basicity of the 2-aminoimidazole core can also be important for its interaction with biological targets.

Molecular docking studies on related imidazole derivatives have provided further insights into their pharmacophoric features. For example, in a study of piperazine-tagged imidazole derivatives with anticancer activity, the compounds were found to bind to a hydrophobic pocket and make polar contacts with the target protein. researchgate.netaabu.edu.jo

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

While a specific QSAR model for this compound is not available in the public domain, studies on related benzimidazole (B57391) and imidazole derivatives have demonstrated the utility of this approach. nih.govnih.gov In a QSAR study on benzimidazole derivatives with antibacterial activity against Pseudomonas aeruginosa, multiple linear regression (MLR) was used to develop models based on various molecular descriptors. nih.govnih.gov These descriptors can be physicochemical (e.g., logP), steric (e.g., molar refractivity), electronic (e.g., dipole moment), or structural. The resulting models showed good predictive power, indicating that QSAR can be a valuable tool for this class of compounds. nih.govnih.gov

For this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with variations in the substituents on the phenyl ring and the imidazole core. The biological activity of these compounds would be determined, and a wide range of molecular descriptors would be calculated. Statistical methods like MLR or partial least squares (PLS) would then be used to build a predictive model. Such a model could help in identifying the most important structural features for a desired biological activity and guide the design of more potent compounds.

Analysis of Physiochemical Parameters Affecting Biological Response (e.g., Lipophilicity, Polar Surface Area, Molecular Volume)

The physicochemical properties of a molecule, such as its lipophilicity, polar surface area (PSA), and molecular volume, play a crucial role in its pharmacokinetic and pharmacodynamic behavior. These parameters influence a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with its biological target.

Lipophilicity , often expressed as logP, is a measure of a compound's solubility in lipids versus water. It is a critical parameter for cell membrane permeability. For 5-aryl-2-aminoimidazole derivatives, modulating lipophilicity through substitution can significantly impact their biological activity. For example, in a study of phenylthiazole acids as PPARγ agonists, potent compounds displayed high values of AlogP. nih.gov

Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and blood-brain barrier penetration. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring and the amino group contribute significantly to the PSA.

Molecular Volume relates to the size and shape of the molecule, which is critical for its fit into the binding site of a biological target.

The table below, derived from studies on related compounds, illustrates how these physicochemical parameters can vary within a series of imidazole derivatives and potentially influence their biological response.

| Compound | logP | PSA (Ų) | Molecular Weight ( g/mol ) | Reference |

| 2-Phenylimidazole | 1.6 | 44.1 | 144.17 | nih.gov |

| 4-Phenylimidazole | 1.6 | 44.1 | 144.17 | nih.gov |

| 4,5-Diphenylimidazole | 3.5 | 44.1 | 220.27 | nih.gov |

| 2,4,5-Triphenylimidazole | 5.4 | 44.1 | 296.37 | nih.gov |

Note: The data in this table is for phenylimidazoles and is intended to be illustrative of the range of physicochemical properties in related compounds.

Conformational Analysis and its Correlation with Biological Recognition

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them.

For this compound, a key conformational feature is the rotation around the single bond connecting the phenyl ring to the imidazole ring. The rotational barrier of this bond will determine the preferred orientation of the phenyl ring relative to the imidazole core. Studies on methylimidazole isomers have determined the rotational barriers for the methyl group, which provides some insight into the internal rotational dynamics of substituted imidazoles. nih.gov The dihedral angle between the two rings can significantly affect how the molecule fits into a binding pocket and interacts with amino acid residues.

Molecular docking studies on related 2-aminoimidazole derivatives have provided valuable information on their binding conformations. For example, in a study of 2-aminoimidazolyl-thiazole derivatives as adenosine receptor antagonists, the 2-aminoimidazole scaffold was shown to form key hydrogen bond interactions with the receptor. nih.gov The orientation of the aryl substituent at the 5-position was also found to be critical for affinity and selectivity. nih.gov

Pharmacokinetic Pk and Pharmacodynamic Pd Research Aspects

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Modeling

In the early stages of drug development, in silico models are invaluable for predicting the ADME properties of a compound, helping to prioritize candidates with favorable characteristics. semanticscholar.orgrsc.orgnih.gov These computational tools use the chemical structure of a molecule to estimate various pharmacokinetic parameters. For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, several key ADME parameters can be predicted using established algorithms. researchgate.netmdpi.com

Physicochemical properties are significant determinants of a drug's behavior. acs.org For instance, lipophilicity, often expressed as logP, influences solubility and permeability across biological membranes. The imidazole (B134444) ring, being polar, can enhance the solubility of drugs. researchgate.net The predicted properties for a structurally related compound, 5-(3-methoxyphenyl)-1H-imidazole-2-thiol, suggest moderate lipophilicity and water solubility, which are generally favorable for oral absorption.

Table 1: Predicted Physicochemical and ADME Properties for a Structurally Related Thiol Analog

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Formula | C10H10N2OS | |

| Molecular Weight | 206.27 g/mol | Favorable for oral absorption (Lipinski's Rule) |

| XlogP | 1.4 | Moderate lipophilicity |